2,5-Dimethylphenol
2,5-Dimethylphenol
2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992)
2, 5-Dimethylphenol, also known as 1, 2, 5-xylenol or 2-hydroxy-p-xylene, belongs to the class of organic compounds known as p-xylenols. These are aromatic compounds that contain a p-xylenol moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 4-positions, and at least one hydroxyl group. 2, 5-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethylphenol is primarily located in the cytoplasm. 2, 5-Dimethylphenol is a sweet, bacon, and naphthyl tasting compound that can be found in alcoholic beverages, arabica coffee, and coffee and coffee products. This makes 2, 5-dimethylphenol a potential biomarker for the consumption of these food products.
2, 5-Dimethylphenol, also known as 1, 2, 5-xylenol or 2-hydroxy-p-xylene, belongs to the class of organic compounds known as p-xylenols. These are aromatic compounds that contain a p-xylenol moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 4-positions, and at least one hydroxyl group. 2, 5-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethylphenol is primarily located in the cytoplasm. 2, 5-Dimethylphenol is a sweet, bacon, and naphthyl tasting compound that can be found in alcoholic beverages, arabica coffee, and coffee and coffee products. This makes 2, 5-dimethylphenol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
95-87-4
VCID:
VC21245752
InChI:
InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
SMILES:
CC1=CC(=C(C=C1)C)O
Molecular Formula:
C8H10O
Molecular Weight:
122.16 g/mol
2,5-Dimethylphenol
CAS No.: 95-87-4
Cat. No.: VC21245752
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992) 2, 5-Dimethylphenol, also known as 1, 2, 5-xylenol or 2-hydroxy-p-xylene, belongs to the class of organic compounds known as p-xylenols. These are aromatic compounds that contain a p-xylenol moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 4-positions, and at least one hydroxyl group. 2, 5-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethylphenol is primarily located in the cytoplasm. 2, 5-Dimethylphenol is a sweet, bacon, and naphthyl tasting compound that can be found in alcoholic beverages, arabica coffee, and coffee and coffee products. This makes 2, 5-dimethylphenol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 95-87-4 |
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | 2,5-dimethylphenol |
| Standard InChI | InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 |
| Standard InChI Key | NKTOLZVEWDHZMU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)O |
| Boiling Point | 414 °F at 760 mm Hg (NTP, 1992) 211.1 °C 211.5 °C @ 762 mm Hg |
| Colorform | Crystals from alcohol plus ether NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER |
| Melting Point | 160 to 163 °F (NTP, 1992) 74.8 °C Mp 71-73 ° 74.5 °C 71-73°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator